Cas no 1891192-80-5 ((5-(Pyridin-3-yl)isoxazol-4-yl)methanol)

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol is a heterocyclic compound featuring a pyridine and isoxazole moiety with a hydroxymethyl functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The pyridine ring enhances binding affinity in coordination chemistry, while the isoxazole scaffold contributes to metabolic stability. The hydroxymethyl group offers a reactive site for further derivatization, enabling the synthesis of esters, ethers, or other functionalized derivatives. Its well-defined chemical properties make it suitable for use in cross-coupling reactions and as a building block in medicinal chemistry. High purity and consistent quality ensure reliable performance in research applications.
(5-(Pyridin-3-yl)isoxazol-4-yl)methanol structure
1891192-80-5 structure
Product Name:(5-(Pyridin-3-yl)isoxazol-4-yl)methanol
CAS No:1891192-80-5
MF:C9H8N2O2
MW:176.172021865845
CID:5044850
Update Time:2025-05-27

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-(pyridin-3-yl)isoxazol-4-yl)methanol
    • (5-pyridin-3-yl-1,2-oxazol-4-yl)methanol
    • (5-(Pyridin-3-yl)isoxazol-4-yl)methanol
    • Inchi: 1S/C9H8N2O2/c12-6-8-5-11-13-9(8)7-2-1-3-10-4-7/h1-5,12H,6H2
    • InChI Key: MXIQYGSXZFBYOF-UHFFFAOYSA-N
    • SMILES: O1C(C2C=NC=CC=2)=C(C=N1)CO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • XLogP3: 0.1
  • Topological Polar Surface Area: 59.2

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Additional information on (5-(Pyridin-3-yl)isoxazol-4-yl)methanol

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol (CAS No. 1891192-80-5): A Comprehensive Overview

(5-(Pyridin-3-yl)isoxazol-4-yl)methanol (CAS No. 1891192-80-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole and pyridine moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol consists of an isoxazole ring attached to a pyridine ring through a methylene bridge. The isoxazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is known for its stability and reactivity, making it a common scaffold in drug design. The pyridine ring, on the other hand, is an aromatic heterocycle with one nitrogen atom, which imparts additional stability and bioavailability to the molecule.

Recent studies have highlighted the potential of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

In addition to its anti-inflammatory properties, (5-(Pyridin-3-yl)isoxazol-4-yl)methanol has shown promise in the treatment of neurological disorders. A study published in the European Journal of Pharmacology reported that this compound exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that (5-(Pyridin-3-yl)isoxazol-4-yl)methanol could be a potential candidate for the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (5-(Pyridin-3-yl)isoxazol-4-yl)methanol have also been extensively studied. Research indicates that this compound has good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for oral administration. Furthermore, its low toxicity and high selectivity towards target enzymes enhance its safety profile, which is crucial for drug development.

In preclinical studies, (5-(Pyridin-3-yl)isoxazol-4-yl)methanol has demonstrated significant efficacy in animal models of various diseases. For example, a study published in the Bioorganic & Medicinal Chemistry Letters showed that this compound effectively reduced inflammation and improved functional outcomes in rodent models of arthritis. These results provide strong evidence for its therapeutic potential and warrant further investigation in clinical trials.

The synthetic routes to produce (5-(Pyridin-3-yl)isoxazol-4-yl)methanol have been well-documented in the literature. One common method involves the reaction of 3-pyridinecarbaldehyde with hydroxymethylamine under appropriate conditions to form the desired product. This synthetic approach is scalable and can be adapted for large-scale production, making it feasible for industrial applications.

In conclusion, (5-(Pyridin-3-yl)isoxazol-4-yl)methanol (CAS No. 1891192-80-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs.

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